

Heptafluorobutyramide: A Technical Guide to a Key Perfluorinated Compound

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Compound of Interest

Compound Name: Heptafluorobutyramide

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Abstract

Heptafluorobutyramide (HFBA), a significant member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic organofluorine compound characterized by a fully fluorinated four-carbon chain. Its unique chemical and physical properties, stemming from the high electronegativity and stability of the carbon-fluorine bond, have led to its utilization in specialized industrial applications. This technical guide provides a comprehensive overview of **heptafluorobutyramide**, detailing its chemical and physical characteristics, synthesis, and applications. The document further explores its toxicological profile, environmental fate, and a probable mechanism of biological interaction through the activation of the peroxisome proliferator-activated receptor alpha (PPAR α) signaling pathway. All quantitative data are summarized in structured tables for ease of reference, and key experimental protocols and signaling pathways are visually represented.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large and diverse group of synthetic compounds that have been widely used in industrial and consumer products for their unique properties, including thermal stability and resistance to water, oil, and chemicals.^[1]

Heptafluorobutyramide (C₄H₂F₇NO), also known as 2,2,3,3,4,4,4-heptafluorobutanamide, is a short-chain perfluorinated amide.^[2] As concerns over the environmental persistence and potential health effects of long-chain PFAS have grown, shorter-chain alternatives have been

introduced, making a thorough understanding of compounds like **heptafluorobutyramide** crucial. This guide aims to provide an in-depth technical resource for professionals in research, science, and drug development.

Chemical and Physical Properties

Heptafluorobutyramide is a solid at room temperature with a melting point of 103 °C and a boiling point of 105 °C at standard pressure.^[3] Its highly fluorinated structure imparts exceptional chemical stability.^[3] A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
Chemical Formula	C ₄ H ₂ F ₇ NO	[2]
Molecular Weight	213.05 g/mol	[2]
CAS Number	662-50-0	[2]
IUPAC Name	2,2,3,3,4,4,4-heptafluorobutanamide	[2]
Melting Point	103 °C	[3]
Boiling Point	105 °C at 760 mmHg	[3]
Density	1.5891 g/cm ³ (estimate)	[3]
Vapor Pressure	30.1 mmHg at 25°C	[3]
Flash Point	17.3 °C	[3]

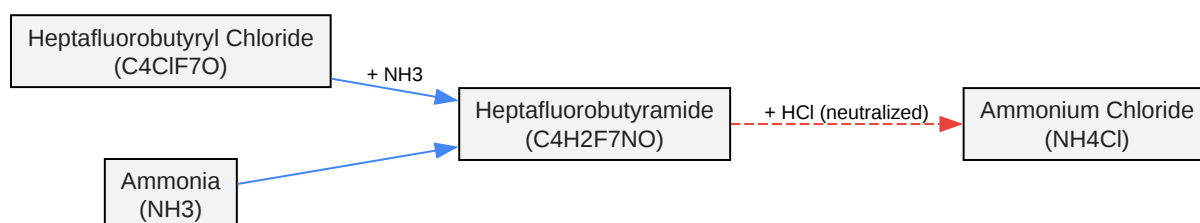
Synthesis

The synthesis of **heptafluorobutyramide** is typically achieved through the reaction of a heptafluorobutyryl halide, such as heptafluorobutyryl chloride, with ammonia. This is a standard nucleophilic acyl substitution reaction where the ammonia acts as the nucleophile.

General Experimental Protocol: Synthesis of Heptafluorobutyramide

A likely synthetic route for **heptafluorobutyramide** involves the reaction of heptafluorobutyryl chloride with ammonia.[4] A general procedure, adapted from the synthesis of similar amides, is as follows:

- A solution of heptafluorobutyryl chloride in an appropriate aprotic solvent (e.g., diethyl ether, dichloromethane) is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.
- Concentrated aqueous ammonia is added dropwise to the stirred solution. A white precipitate, a mixture of **heptafluorobutyramide** and ammonium chloride, is expected to form.[4]
- After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure the reaction goes to completion.
- The reaction mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.
- The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude **heptafluorobutyramide**.
- The crude product can be purified by recrystallization from a suitable solvent.



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Figure 1: Synthesis of **Heptafluorobutyramide**.

Applications

The unique properties of **heptafluorobutyramide** lend it to several specialized industrial applications.

Semiconductor Manufacturing

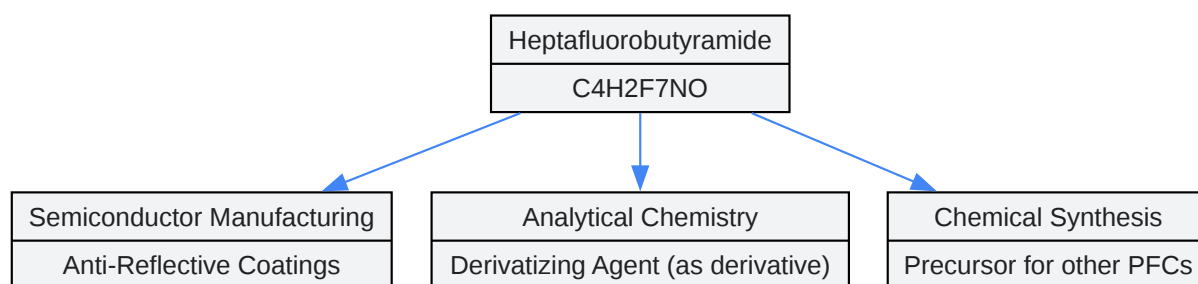
Perfluorinated compounds are critical in the semiconductor industry, particularly in photolithography processes. They are used in anti-reflective coatings (ARCs) to minimize light reflection and improve the precision of circuit patterning.[5][6] While the specific use of **heptafluorobutyramide** in these coatings is not explicitly detailed in publicly available literature, its chemical structure and properties are consistent with the requirements for such applications.

Analytical Chemistry

A derivative of **heptafluorobutyramide**, N-Methyl-N-trimethylsilyl**heptafluorobutyramide**, is utilized as a derivatizing agent in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Derivatization is a chemical modification process that converts analytes into a form that is more suitable for analysis, often by increasing their volatility and thermal stability.

Precursor for Perfluorinated Compounds

Heptafluorobutyramide serves as a building block for the synthesis of other perfluorinated compounds. Its reactive amide group can be chemically modified to introduce other functional groups while retaining the stable perfluorinated chain.



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Figure 2: Applications of **Heptafluorobutyramide**.

Toxicology

The toxicological profile of **heptafluorobutyramide** is not extensively studied individually. However, as a member of the PFAS family, its potential health effects are of interest. The available information is primarily from general classifications and studies on related short-chain PFAS.

GHS Classification

Heptafluorobutyramide is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

In Vitro and In Vivo Studies

Specific in vitro and in vivo toxicity studies on **heptafluorobutyramide** are limited in publicly accessible literature. However, an acute oral toxicity study on a structurally related compound provides some insight. The LD50 was determined to be between 2000 and 5000 mg/kg bodyweight in rats. General in vitro cytotoxicity assays for PFAS often involve exposing cell lines, such as human liver cells (HepG2), to the compound and measuring endpoints like cell viability, membrane integrity, and apoptosis.^[7]

Study Type	Endpoint	Result	Reference
Acute Oral Toxicity (related compound)	LD50 (rat)	2000 - 5000 mg/kg	
GHS Classification	Hazard Statements	H302, H315, H319, H335	[2]

Environmental Fate and Bioaccumulation

The environmental behavior of **heptafluorobutyramide** is governed by its perfluorinated structure, which confers high persistence.

Biodegradation

Short-chain perfluoroalkyl and polyfluoroalkyl substances, including amides, are generally resistant to microbial degradation under both aerobic and anaerobic conditions.[8] The strength of the carbon-fluorine bond makes these compounds recalcitrant to enzymatic cleavage.[9]

Bioaccumulation

While short-chain PFAS are generally considered to have a lower bioaccumulation potential than their long-chain counterparts, they are still detected in various environmental compartments and biota.[10] Studies on short-chain perfluoroalkyl sulfonamides have shown significant bioaccumulation factors in fish, indicating that these compounds can accumulate in aquatic food webs.[11] The bioaccumulation potential of **heptafluorobutyramide** is expected to be influenced by its relatively short carbon chain.

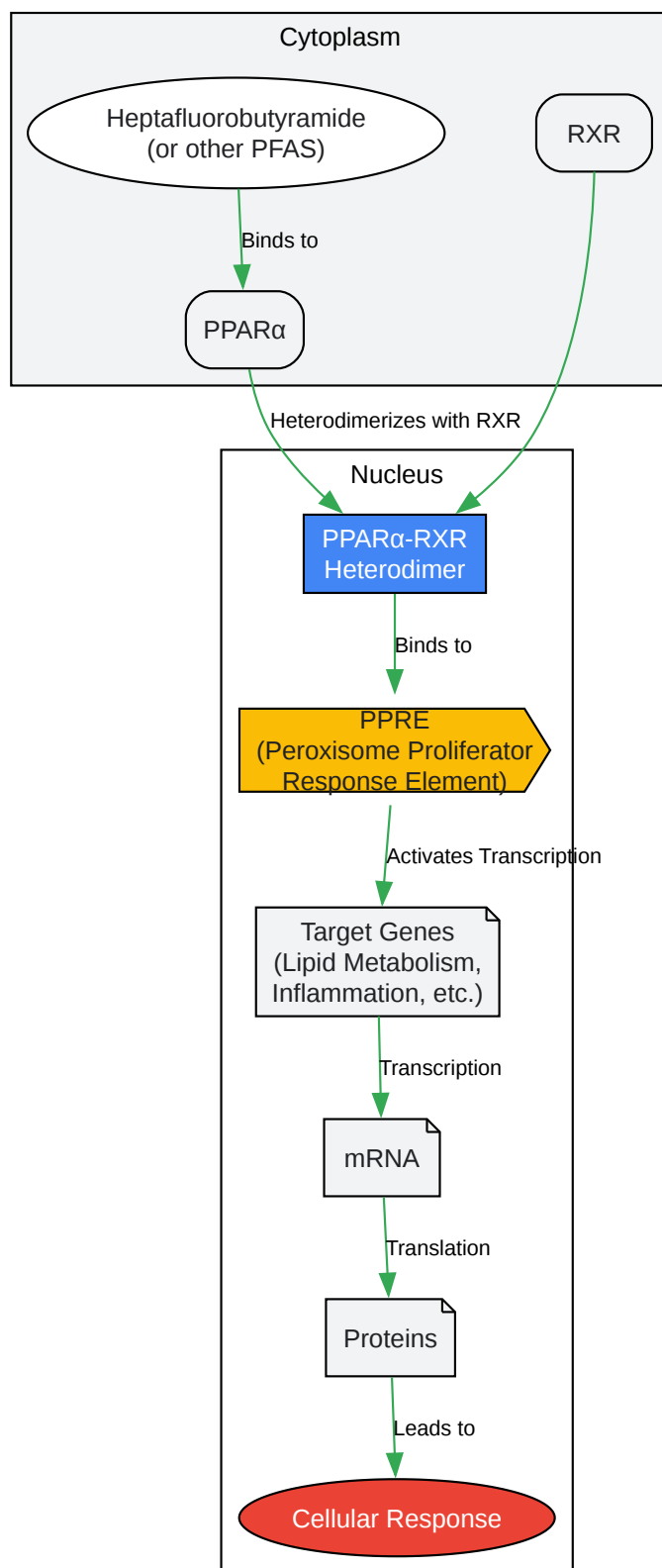
Role in Signaling Pathways: PPAR α Activation

A significant body of research indicates that various PFAS can interact with nuclear receptors, which are ligand-activated transcription factors that regulate gene expression. The peroxisome proliferator-activated receptor alpha (PPAR α) is a key target for many PFAS.[3][12] Although **heptafluorobutyramide** has not been specifically tested in most of these studies, its structural similarity to other short-chain perfluorinated compounds that do activate PPAR α suggests a plausible mechanism of action.

Mechanism of PPAR α Activation

- **Ligand Binding:** PFAS, acting as ligands, enter the cell and bind to the ligand-binding domain of PPAR α .
- **Heterodimerization:** Upon ligand binding, PPAR α undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).
- **DNA Binding:** The PPAR α -RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

- Gene Transcription: The binding of the heterodimer to the PPRE recruits co-activator proteins, which then initiate the transcription of genes involved in lipid metabolism, inflammation, and cell proliferation.



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